molecular formula C10H9BrN2O2 B8081706 ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

Cat. No.: B8081706
M. Wt: 269.09 g/mol
InChI Key: BYOLLNBSJYJESH-CMDGGOBGSA-N
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Description

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, a cyano group, and an ester functional group. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate typically involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction proceeds via the formation of a Knoevenagel condensation product, which is then isolated and purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium carbonate).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvents (dichloromethane).

Major Products Formed

    Substitution: Derivatives with different substituents on the pyridine ring.

    Reduction: Amino derivatives.

    Oxidation: Pyridine N-oxides.

Scientific Research Applications

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and cyano group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate can be compared with other pyridine derivatives, such as:

    Ethyl (2E)-2-(pyridin-2-ylidene)-2-cyanoacetate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its physical properties and reactivity.

    2-(5-Bromo-1H-pyridin-2-ylidene)-2-cyanoacetamide: Contains an amide group instead of an ester, leading to different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Additionally, its potential biological activities make it an interesting candidate for drug discovery and development.

Properties

IUPAC Name

ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOLLNBSJYJESH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=CC(=CN1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\C=CC(=CN1)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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